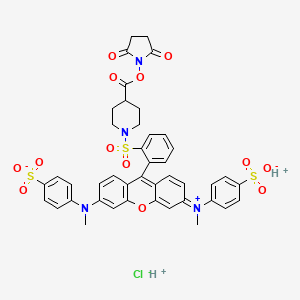
QSY9 succinimidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QSY9 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a this compound(1+).
Applications De Recherche Scientifique
Heterogeneous Cell Response Studies
QSY9 succinimidyl ester has been employed in the examination of cell proliferation and migration, especially in hemopoietic cells. For instance, its derivative, carboxyfluorescein diacetate succinimidyl ester (CFSE), is utilized to study the migration and proliferation of these cells. The methodology involves the retention of CFSE by cells and its distribution among daughter cells during cell division, aiding in the analysis of cell proliferation dynamics (Matera, Lupi, & Ubezio, 2004).
Advancement in Imaging Techniques
This compound derivatives are crucial in enhancing imaging techniques, particularly in tumor vasculature-targeted imaging. The use of peptide-conjugated quantum dots, facilitated through a succinimidyl ester linker, has significantly advanced non-invasive near-infrared fluorescence (NIRF) imaging applications in small animal models (Cai & Chen, 2008).
Radiofluorination in Protein Labeling
In the field of radiochemistry, succinimidyl ester compounds, like N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), are synthesized for protein labeling. This novel method of radiofluorination has been applied to label various proteins, proving essential in small animal positron emission tomography (Kostikov et al., 2012).
Surface Chemistry and Activation Studies
Studies on the activation of acid terminal groups at modified surfaces, such as porous silicon, use succinimidyl ester-terminated chains. These studies are vital in understanding surface chemistry and optimizing reaction conditions for various industrial and research applications (Sam et al., 2010).
Synthesis of Diverse Ionic Liquids
Research has shown that ionic liquid "reagents" with a succinimidyl activated ester can synthesize a variety of small molecule and macromolecular ionic liquids. This facilitates the modification of proteins while retaining their structure and function, thus opening new avenues in ionic liquid compositions (Camplo, Wathier, Chow, & Grinstaff, 2011).
Lymphocyte Kinetics Quantification
In immunology, CFSE, a derivative of this compound, is used for the quantification of cell kinetics, specifically lymphocyte homeostasis. This method is crucial for providing accurate insights into lymphocyte proliferation and death rates in various experimental setups (Asquith et al., 2006).
Propriétés
Formule moléculaire |
C43H39ClN4O13S3 |
|---|---|
Poids moléculaire |
951.4 g/mol |
Nom IUPAC |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfonatophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate;hydron;chloride |
InChI |
InChI=1S/C43H38N4O13S3.ClH/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49;/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58);1H |
Clé InChI |
PAOKYIAFAJVBKU-UHFFFAOYSA-N |
SMILES canonique |
[H+].[H+].CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)[O-])C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |
Synonymes |
N-(9-(2-((4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)piperidin-1-yl)sulfonyl)phenyl)-6-(methyl(4-sulfophenyl)amino)-3H-xanthen-3-ylidene)-N-methyl-4-sulfoanilinium chloride QSY-9 QSY9 QSY9 succinimidyl este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



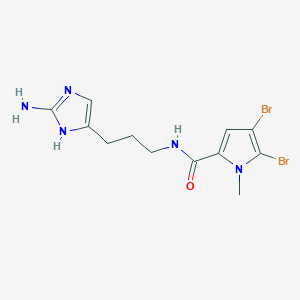
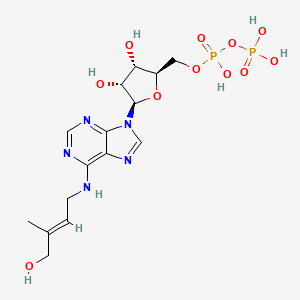
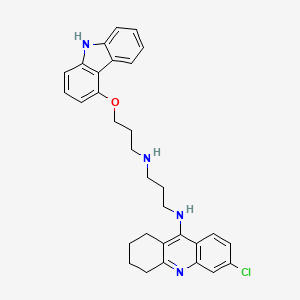
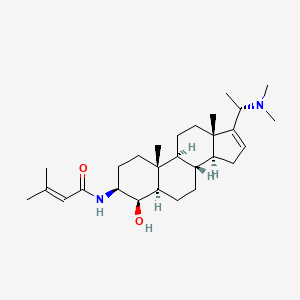
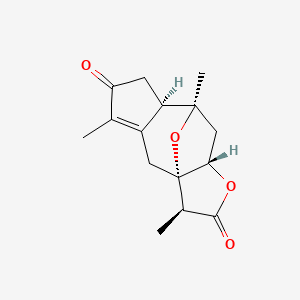
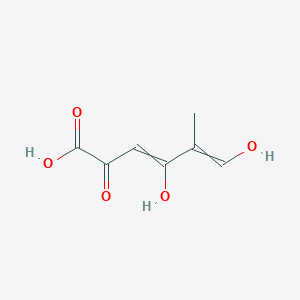
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)

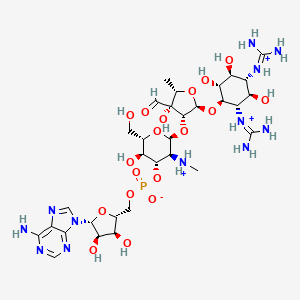
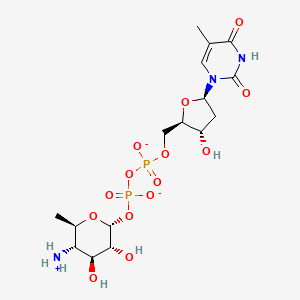

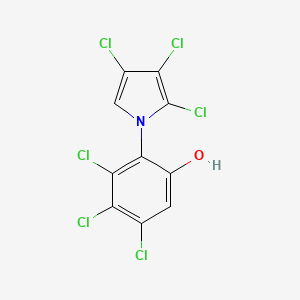
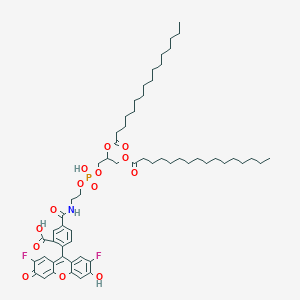
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)